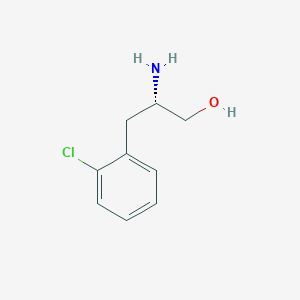

(2S)-2-Amino-3-(2-chlorophenyl)propan-1-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2-chlorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYIMXKEQJVRSF-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CO)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](CO)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290164 | |

| Record name | (βS)-β-Amino-2-chlorobenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103616-91-7 | |

| Record name | (βS)-β-Amino-2-chlorobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103616-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-Amino-2-chlorobenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Chiral Amino Alcohol Chemistry and Its Research Relevance

Chiral amino alcohols are a class of organic compounds that are foundational to modern chemical and pharmaceutical research. They are prevalent structural motifs in a wide array of biologically active molecules, including natural products, agrochemicals, and pharmaceuticals. Their utility also extends to their role as crucial chiral ligands and auxiliaries in the field of asymmetric catalysis, where they facilitate chemical reactions that produce a specific stereoisomer of a desired product.

The research relevance of compounds like (2S)-2-Amino-3-(2-chlorophenyl)propan-1-ol lies in their function as versatile scaffolds. The presence of both an amino group and a hydroxyl group allows for a variety of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. For instance, these functional groups can be selectively modified or used as anchoring points for building larger molecules. The development of efficient and stereoselective methods to synthesize chiral amino alcohols is an active area of research, with modern approaches including chromium-catalyzed asymmetric cross-coupling reactions and stereoselective electrocatalytic methods. These advanced synthetic strategies aim to construct molecules with adjacent chiral centers with high precision and efficiency. The application of such methods to produce specific substituted amino alcohols like this compound is a key objective in synthetic chemistry.

The Role of Stereochemistry in Advanced Synthetic Methodologies and Biological Systems

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in chemistry and biology. The "(2S)" designation in (2S)-2-Amino-3-(2-chlorophenyl)propan-1-ol specifies the absolute configuration at its chiral center, meaning it is a single enantiomer and not a racemic mixture of both mirror-image forms. This stereochemical purity is of paramount importance in both synthetic and biological contexts.

In advanced synthetic methodologies, controlling stereochemistry is a primary goal. The ability to selectively synthesize one stereoisomer over another, known as asymmetric synthesis, is crucial for creating complex molecules with precise three-dimensional structures. Chiral molecules like this compound can be used as starting materials or as catalysts to induce stereoselectivity in subsequent reactions, ensuring that the final product has the desired configuration.

The importance of stereochemistry is profoundly evident in biological systems. Enzymes, receptors, and other biological macromolecules are themselves chiral. Consequently, they often interact differently with the different enantiomers of a chiral molecule. This stereospecificity means that one enantiomer of a drug may exhibit high therapeutic activity while its mirror image could be inactive or even cause adverse effects. For example, the different stereoisomers of the antihistamine chlorphenamine, which also contains a chlorophenyl group, show markedly different binding affinities for biological receptors. Therefore, the synthesis of enantiomerically pure compounds like this compound is a critical requirement for the development of safe and effective pharmaceuticals.

Current Research Frontiers and Unaddressed Questions Pertaining to 2s 2 Amino 3 2 Chlorophenyl Propan 1 Ol

Asymmetric Synthetic Routes to Accessing the (2S)-Enantiomer

The synthesis of enantiomerically pure compounds like this compound can be achieved through various asymmetric strategies. These methods are designed to control the formation of the two contiguous stereocenters present in the molecule, ensuring the desired absolute configuration.

Chiral Auxiliary-Controlled Approaches for Diastereoselective Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is cleaved and can often be recovered. This approach is reliable and has been widely applied to the synthesis of chiral amino acids and their derivatives. researchgate.net

A well-established method involves the asymmetric alkylation of a glycine (B1666218) enolate equivalent chelated to a metal, with the stereochemical course of the reaction being directed by a chiral ligand that acts as an auxiliary. Specifically, Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand have proven highly effective. mdpi.comtcichemicals.com

The synthesis of (2S)-2-amino-3-(2-chlorophenyl)propanoic acid, a direct precursor to the target amino alcohol, can be accomplished using this method. The process begins with the formation of a planar Ni(II) complex between glycine and a chiral auxiliary, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. This complex is then deprotonated to form a nucleophilic glycine enolate. The subsequent alkylation with 2-chlorobenzyl bromide proceeds with high diastereoselectivity, as the bulky auxiliary effectively shields one face of the enolate, directing the electrophile to the opposite face. mdpi.com

Following the alkylation, the newly formed amino acid remains complexed to the Ni(II) center. The complex is then disassembled, typically under acidic conditions, to release the enantiomerically enriched (2S)-2-amino-3-(2-chlorophenyl)propanoic acid and recover the chiral auxiliary. The final step is the selective reduction of the carboxylic acid moiety to a primary alcohol, yielding this compound.

Table 1: Chiral Auxiliary-Based Asymmetric Synthesis of (2S)-2-Amino-3-(2-chlorophenyl)propanoic Acid

| Step | Reagents and Conditions | Product | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Complexation | Glycine, Ni(NO₃)₂·6H₂O, NaOMe, (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | (S)-Auxiliary-Glycine-Ni(II) Complex | N/A |

| Alkylation | 1. Base (e.g., K₂CO₃ or KOH) in DMF/MeOH 2. 2-Chlorobenzyl bromide | Alkylated Ni(II) Complex | >95% |

| Decomplexation | Aqueous HCl | (2S)-2-Amino-3-(2-chlorophenyl)propanoic acid | >99% (after crystallization) |

| Reduction | e.g., BH₃·THF or LiAlH₄ | this compound | N/A (stereocenter retained) |

This is an interactive data table. You can sort and filter the data as needed.

Enantioselective Catalytic Methods for this compound Synthesis

Catalytic methods offer a more atom-economical approach to asymmetric synthesis, as only a substoichiometric amount of a chiral catalyst is required to generate large quantities of an enantiomerically enriched product.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. nih.gov This field has provided powerful tools for C-C bond formation. For the synthesis of structures like the target amino alcohol, an asymmetric Mannich or aldol (B89426) reaction could be employed to set the key stereocenters. beilstein-journals.orgnih.gov

A representative organocatalytic route could involve the reaction of 2-chlorobenzaldehyde (B119727) with a suitable nucleophile, catalyzed by a chiral amine or a phosphoric acid derivative. For instance, a proline-catalyzed Mannich reaction between 2-chlorobenzaldehyde, an aldehyde or ketone, and an amine source could generate a β-amino carbonyl compound. Subsequent chemical modifications, including reduction of the carbonyl and other functional group interconversions, would lead to the final amino alcohol. The success of this strategy hinges on the catalyst's ability to control the facial selectivity of the nucleophilic attack on the imine intermediate formed in situ. beilstein-journals.org

Transition metal catalysis is a cornerstone of asymmetric synthesis. Chiral ligands coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. mdpi.com A highly effective method for synthesizing chiral amino alcohols is the asymmetric hydrogenation of a prochiral α-amino ketone.

In this approach, the precursor 2-amino-3-(2-chlorophenyl)propan-1-one would be synthesized first through conventional methods. This ketone is then subjected to asymmetric hydrogenation using a chiral catalyst, typically based on rhodium (Rh) or ruthenium (Ru), complexed with a chiral diphosphine ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or a PHOX (phosphinooxazoline) ligand. mdpi.com The catalyst facilitates the stereoselective transfer of hydrogen to the carbonyl group, yielding the (2S)-alcohol with high enantiomeric excess. The choice of metal, ligand, and reaction conditions is crucial for achieving high selectivity and conversion.

Table 2: Representative Metal-Catalyzed Asymmetric Hydrogenation Systems

| Metal Precursor | Chiral Ligand | Reaction Type | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|

| [RuCl₂(PPh₃)₃] | (S)-BINAP | Asymmetric Hydrogenation | >95% |

| [Rh(COD)₂]BF₄ | (S,S)-Me-DuPhos | Asymmetric Hydrogenation | >98% |

This is an interactive data table. You can sort and filter the data as needed.

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. diva-portal.org Enzymes can operate under mild conditions and often display near-perfect enantioselectivity, making them ideal for pharmaceutical synthesis. mdpi.com Key enzyme classes for the synthesis of chiral amino alcohols include reductases and transaminases.

One biocatalytic strategy involves the asymmetric reduction of the prochiral ketone, 2-amino-3-(2-chlorophenyl)propan-1-one, using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). These enzymes, often requiring a cofactor like NADPH or NADH, deliver a hydride to one face of the carbonyl group with high precision. An appropriate screening of enzymes can identify a biocatalyst that produces the desired (2S)-alcohol with very high enantiomeric excess (>99% e.e.).

Alternatively, a powerful and widely used biocatalytic method is asymmetric reductive amination using ω-transaminases (ω-TAs). rsc.orgnih.gov This route could start from the hydroxy ketone precursor, 3-hydroxy-1-(2-chlorophenyl)propan-2-one. An (S)-selective ω-transaminase would catalyze the transfer of an amino group from an inexpensive amine donor, such as isopropylamine, directly to the ketone, forming the (2S)-amino alcohol in a single, highly enantioselective step. researchgate.net

Table 3: Biocatalytic Approaches to this compound

| Enzyme Class | Substrate | Transformation | Key Advantages |

|---|---|---|---|

| Ketoreductase (KRED) | 2-Amino-3-(2-chlorophenyl)propan-1-one | Asymmetric Reduction | High e.e., mild conditions |

| ω-Transaminase (ω-TA) | 3-Hydroxy-1-(2-chlorophenyl)propan-2-one | Asymmetric Reductive Amination | High e.e., direct amination |

This is an interactive data table. You can sort and filter the data as needed.

Chemoenzymatic Hybrid Approaches to this compound

Chemoenzymatic synthesis combines the strengths of traditional chemical synthesis and biocatalysis to create efficient and elegant routes to complex molecules. mdpi.com A common chemoenzymatic strategy is the kinetic resolution of a racemic mixture prepared chemically.

For the target molecule, a racemic version of 2-amino-3-(2-chlorophenyl)propan-1-ol (B3036596) could be synthesized using standard, non-stereoselective methods. This racemic mixture would then be subjected to an enzymatic resolution. For example, a lipase (B570770) enzyme could be used to selectively acylate one of the enantiomers in the presence of an acyl donor (e.g., vinyl acetate). Lipases often exhibit high enantioselectivity, leading to the acylation of one enantiomer (e.g., the (2R)-enantiomer) while leaving the desired (2S)-enantiomer unreacted. The resulting mixture of the acylated (2R)-amino alcohol and the unreacted (2S)-amino alcohol can then be easily separated by chromatography or crystallization. researchgate.net

Another powerful chemoenzymatic approach involves using a chemical step to create a prochiral intermediate, which is then converted enantioselectively in a biocatalytic step, as described in the biocatalysis section (2.1.2.3). This merges the efficiency of chemical synthesis for building molecular frameworks with the unparalleled selectivity of enzymes for introducing chirality. researchgate.net

Resolution Strategies for Enantiomeric Purity Enhancement of this compound Precursors

The preparation of enantiomerically pure this compound often relies on the effective resolution of racemic precursors. A primary precursor is the corresponding amino acid, 2-amino-3-(2-chlorophenyl)propanoic acid. Classical resolution techniques involving the formation of diastereomeric salts with chiral resolving agents are a common approach.

One of the most widely used resolving agents is tartaric acid. wikipedia.org The process involves reacting the racemic amino acid with an enantiomerically pure form of tartaric acid, such as L-(+)-tartaric acid or D-(-)-tartaric acid. This reaction forms a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a base to liberate the enantiomerically enriched amino acid.

The efficiency of this resolution process is dependent on several factors, including the choice of solvent, crystallization temperature, and the stoichiometry of the resolving agent. Optimization of these parameters is crucial for achieving high diastereomeric excess (d.e.) and, consequently, high enantiomeric excess (e.e.) of the final product.

Another key precursor that can be subjected to resolution is the racemic amino alcohol itself. Similar to the amino acid, the racemic 2-amino-3-(2-chlorophenyl)propan-1-ol can be treated with a chiral acid to form diastereomeric salts that can be separated by crystallization.

| Precursor | Resolving Agent | Key Principle |

| Racemic 2-amino-3-(2-chlorophenyl)propanoic acid | L-(+)-Tartaric Acid or D-(-)-Tartaric Acid | Formation of diastereomeric salts with different solubilities, enabling separation by fractional crystallization. wikipedia.org |

| Racemic 2-amino-3-(2-chlorophenyl)propan-1-ol | Chiral Mandelic Acid or Camphorsulfonic Acid | Formation of diastereomeric salts allowing for separation based on differential solubility. |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of pharmaceutical intermediates like this compound is of increasing importance to minimize environmental impact and enhance process sustainability. Key areas of focus include the use of greener solvents, biocatalysis, and atom-economical reactions.

Biocatalysis: One of the most promising green approaches is the use of enzymes to catalyze key stereoselective transformations. For instance, the asymmetric reduction of a ketone precursor, 2-amino-1-(2-chlorophenyl)propan-1-one (B13436940), can be achieved with high enantioselectivity using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymatic reductions typically occur in aqueous media under mild conditions, significantly reducing the need for hazardous reagents and organic solvents. A study on the synthesis of a similar compound, (S)-2-chloro-1-(3-chlorophenyl)ethanol, demonstrated the successful use of a ketoreductase from Hansenula polymorpha for the highly enantioselective reduction of the corresponding ketone. nih.gov This approach offers high yields and excellent enantiomeric excess (>99% e.e.). nih.gov

Green Solvents: The replacement of traditional volatile organic compounds (VOCs) with more environmentally benign solvents is another cornerstone of green chemistry. For the synthesis and purification of this compound and its precursors, the exploration of solvents such as water, ethanol (B145695), or supercritical fluids is being investigated. For example, performing enzymatic reductions in aqueous buffers eliminates the need for large quantities of organic solvents. nih.gov

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Biocatalysis | Asymmetric reduction of 2-amino-1-(2-chlorophenyl)propan-1-one using ketoreductases. nih.gov | High enantioselectivity, mild reaction conditions, use of water as a solvent, reduced waste. nih.gov |

| Use of Green Solvents | Employing water or ethanol in reaction and purification steps. | Reduced environmental impact, improved process safety, potential for easier product isolation. |

| Atom Economy | Utilizing catalytic asymmetric methods over stoichiometric reagents. | Minimized waste generation, increased efficiency. |

Novel Reaction Cascade and Multi-Component Approaches to this compound

A potential cascade approach could involve the in-situ generation of a chiral catalyst for the asymmetric reduction of the ketone precursor. For example, a chiral ligand and a metal precursor could be combined in the reaction vessel to form the active catalyst, which then directly facilitates the stereoselective reduction.

While specific multi-component reactions for the direct synthesis of this particular amino alcohol are not yet widely reported, the general principles of MCRs offer a promising avenue for future research. A hypothetical multi-component reaction could involve the condensation of 2-chlorobenzaldehyde, a source of ammonia, and a two-carbon synthon in the presence of a chiral catalyst to directly assemble the target molecule. The development of such a process would represent a significant advancement in the efficiency and sustainability of its synthesis.

Reaction Kinetics and Rate Determining Steps in Derivatization and Transformation

The kinetics of reactions involving chiral amino alcohols, such as the derivatization of the amino or hydroxyl group, are crucial for understanding reaction mechanisms and optimizing conditions. For many transformations, the rate-determining step often involves the nucleophilic attack of the amino group or the hydroxyl group on an electrophilic center.

In acylation reactions, for instance, the formation of an amide or ester bond is typically the slow step. The reaction rate is influenced by the concentration of both the amino alcohol and the acylating agent. The presence of a base can significantly accelerate the reaction by deprotonating the nucleophile, thereby increasing its reactivity.

Kinetic studies on analogous systems, such as the synthesis of 2-amino-3-phenylpropane-1-ol derivatives, have been performed. rasayanjournal.co.inresearchgate.net These studies often employ techniques like UV-Vis spectrophotometry to monitor the reaction progress over time. rasayanjournal.co.in The data obtained can be used to determine the reaction order and the rate constants for the elementary steps.

Table 1: Representative Kinetic Data for the Acylation of a Chiral Amino Alcohol

| Entry | Acylating Agent | Base | Solvent | Rate Constant (k, M⁻¹s⁻¹) |

| 1 | Acetic Anhydride (B1165640) | Pyridine | Dichloromethane | 0.015 |

| 2 | Benzoyl Chloride | Triethylamine | Tetrahydrofuran | 0.042 |

| 3 | Acetyl Chloride | None | Acetonitrile | 0.003 |

This table presents illustrative data based on typical kinetic studies of amino alcohol acylation and is not specific to this compound.

Elucidation of Reaction Intermediates and Transition State Structures

The elucidation of reaction intermediates and transition state structures is fundamental to a deep understanding of a chemical reaction. For reactions involving amino alcohols, common intermediates include tetrahedral intermediates in acylation reactions and charged intermediates in reactions proceeding through ionic pathways.

Spectroscopic techniques such as NMR and IR spectroscopy can sometimes be used to detect stable intermediates. However, many intermediates and especially transition states are transient and cannot be directly observed. In such cases, computational chemistry provides invaluable insights.

For example, in the ring-opening of epoxides with amines to form β-amino alcohols, a common synthetic route, the transition state involves the simultaneous breaking of a C-O bond in the epoxide and the formation of a C-N bond. growingscience.com The structure of this transition state dictates the stereochemical outcome of the reaction.

Influence of Reaction Conditions on Stereoselectivity and Product Distribution

For chiral molecules like this compound, controlling the stereoselectivity of reactions is of paramount importance. Reaction conditions such as temperature, solvent, catalyst, and the nature of the reagents can have a profound impact on the product distribution and the retention or inversion of stereochemistry.

In reactions where a new stereocenter is formed, the existing stereocenter in the amino alcohol can direct the stereochemical outcome through steric hindrance or by forming a chiral complex with a catalyst. The use of chiral catalysts can further enhance the stereoselectivity of a reaction. diva-portal.orgdiva-portal.org

The regioselectivity of reactions is also a critical factor. For example, in the reaction with an unsymmetrical epoxide, the amino group can attack either of the two carbon atoms of the epoxide ring, leading to two different regioisomers. The choice of catalyst and solvent can often be used to control this regioselectivity. organic-chemistry.org

Table 2: Effect of Reaction Conditions on the Diastereomeric Ratio in a Representative Aldol Addition

| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | TiCl₄ | Dichloromethane | -78 | 95:5 |

| 2 | Benzaldehyde | ZnCl₂ | Tetrahydrofuran | -78 | 70:30 |

| 3 | Isobutyraldehyde | TiCl₄ | Dichloromethane | -78 | 98:2 |

| 4 | Benzaldehyde | TiCl₄ | Toluene | 0 | 80:20 |

This table provides hypothetical data illustrating the influence of various parameters on the stereochemical outcome of a reaction involving a chiral amino alcohol.

Solvent Effects on Reaction Pathways and Catalytic Performance

The choice of solvent can dramatically influence the rate, selectivity, and even the mechanism of a reaction. Solvents can affect the solubility of reactants, stabilize or destabilize transition states and intermediates, and in some cases, directly participate in the reaction.

In reactions involving charged intermediates or transition states, polar protic solvents like water or alcohols can stabilize these species through hydrogen bonding, which can lead to an increase in the reaction rate. organic-chemistry.org Conversely, nonpolar aprotic solvents may favor different reaction pathways.

In catalytic reactions, the solvent can also affect the performance of the catalyst by influencing its solubility, stability, and interaction with the substrates. For instance, in some metal-catalyzed reactions, coordinating solvents can compete with the substrate for binding to the metal center, thereby inhibiting the reaction.

Computational Mechanistic Studies of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms. nih.govsciencepublishinggroup.com These methods allow for the calculation of the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction energy profile.

For a molecule like this compound, computational studies could be used to:

Predict the most stable conformation of the molecule.

Model the transition state structures for various reactions.

Calculate the activation energies for different reaction pathways to predict the major product.

Understand the origin of stereoselectivity by comparing the energies of diastereomeric transition states. escholarship.org

Investigate the effect of substituents on the reactivity of the molecule. sciencepublishinggroup.com

Table 3: Calculated Activation Energies for Competing Reaction Pathways

| Pathway | Description | Calculated Activation Energy (kcal/mol) |

| A | N-acylation | 15.2 |

| B | O-acylation | 21.5 |

| C | Dehydration | 35.8 |

This table shows representative computational data for a hypothetical reaction of an amino alcohol, illustrating how DFT calculations can predict the feasibility of different reaction pathways.

Derivatization and Functionalization Strategies of 2s 2 Amino 3 2 Chlorophenyl Propan 1 Ol

Synthesis of Structural Analogues for Structure-Activity Relationship (SAR) Exploration

The synthesis of structural analogues of (2S)-2-amino-3-(2-chlorophenyl)propan-1-ol is fundamental to understanding how specific structural modifications influence biological activity. SAR studies typically involve systematic alterations of different parts of the molecule, including the aromatic ring, the amino group, and the hydroxyl group.

Aromatic Ring Modifications: Analogues can be synthesized with various substituents on the phenyl ring to probe the effects of electronics and sterics. For instance, the position and nature of the chloro substituent can be varied, or it can be replaced with other halogens (fluoro, bromo) or electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups. The synthesis of such analogues often starts from correspondingly substituted phenylalanines or related precursors.

N-Substitutions: The primary amino group is a prime site for modification. N-alkylation, N-acylation, and N-sulfonylation introduce a wide range of functionalities. For example, reaction with alkyl halides or reductive amination with aldehydes or ketones can yield N-alkylated analogues. Acylation with acyl chlorides or anhydrides provides N-acyl derivatives. These modifications can impact the compound's basicity, lipophilicity, and hydrogen bonding capacity.

O-Substitutions: The primary hydroxyl group can be readily derivatized to form ethers and esters. O-alkylation, for instance, through Williamson ether synthesis, or O-acylation using acid chlorides or anhydrides, allows for the exploration of the role of the hydroxyl group in target binding.

A representative, though not exhaustive, summary of synthetic approaches to generate analogues for SAR studies is presented below:

| Modification Site | Reaction Type | Reagents and Conditions | Resulting Analogue Type |

| Aromatic Ring | Electrophilic Aromatic Substitution (on precursor) | Varies (e.g., Br₂, FeBr₃ for bromination) | Halogenated or otherwise substituted phenyl ring analogues |

| Amino Group | N-Alkylation | Alkyl halide, base (e.g., K₂CO₃) | Secondary or tertiary amine analogues |

| Amino Group | Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH₃CN) | N-alkyl analogues |

| Amino Group | N-Acylation | Acyl chloride/anhydride (B1165640), base (e.g., triethylamine) | Amide analogues |

| Hydroxyl Group | O-Alkylation | Alkyl halide, strong base (e.g., NaH) | Ether analogues |

| Hydroxyl Group | O-Acylation | Acyl chloride/anhydride, base (e.g., pyridine) | Ester analogues |

Functional Group Interconversions and Selective Modifications

The selective modification of the amino and hydroxyl groups in this compound is critical for targeted derivatization. Due to the presence of two nucleophilic centers, protecting group strategies are often employed to achieve selectivity.

Selective N-Functionalization: To modify the amino group selectively, the hydroxyl group is often protected, for example, as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether. Once the hydroxyl group is masked, the amino group can undergo a variety of transformations, such as those mentioned in the SAR section (alkylation, acylation, etc.). Subsequent deprotection of the hydroxyl group yields the N-functionalized derivative.

Selective O-Functionalization: Conversely, selective modification of the hydroxyl group requires protection of the more nucleophilic amino group. Common protecting groups for amines include carbamates (e.g., Boc, Cbz) or amides (e.g., trifluoroacetyl). With the amino group protected, the hydroxyl group can be selectively alkylated or acylated. The protecting group on the nitrogen can then be removed under appropriate conditions to afford the O-functionalized product.

Interconversion of Functional Groups: While less common for this specific scaffold, the primary alcohol could theoretically be oxidized to an aldehyde or a carboxylic acid, and the amino group could be converted to other nitrogen-containing functionalities. However, such transformations risk compromising the chiral center and are therefore less frequently employed in derivatization strategies focused on maintaining the core amino alcohol structure.

Development of Conformationally Restricted Derivatives for Mechanistic Probes

To probe the bioactive conformation of this compound and its analogues, conformationally restricted derivatives are synthesized. By locking the molecule into a more rigid structure, it is possible to gain insights into the spatial arrangement of key functional groups required for biological activity.

Cyclization Strategies: One common approach is to form a cyclic structure incorporating the amino and hydroxyl groups. For example, reaction with phosgene (B1210022) or a phosgene equivalent can lead to the formation of a cyclic carbamate (B1207046) (an oxazolidinone). rsc.org Similarly, reaction with an aldehyde or ketone can yield an oxazolidine (B1195125) ring. The stereochemistry of the newly formed ring system can provide valuable information about the preferred dihedral angle between the amino and hydroxyl groups.

Another strategy involves creating a larger ring system that incorporates the phenyl group. This is a more synthetically challenging endeavor but can provide significant conformational constraint.

| Cyclization Product | Reagents | Ring System Formed |

| Oxazolidinone | Phosgene, triphosgene, or CDI | 5-membered cyclic carbamate |

| Oxazolidine | Aldehyde or ketone, acid catalyst | 5-membered heterocyclic ring |

Incorporation of this compound into Complex Molecular Architectures

This compound can serve as a valuable chiral building block for the synthesis of more complex molecules, including peptides, peptidomimetics, and other biologically active compounds. sigmaaldrich.com

As a Chiral Scaffold: The amino alcohol moiety can be used as a scaffold to which other molecular fragments are attached. For example, the amino group can be part of a peptide backbone, while the hydroxyl group can be used as a handle for further functionalization or as a key interacting group with a biological target.

In Peptide Synthesis: After appropriate protection of the hydroxyl group, the amino acid-like structure of this compound allows for its incorporation into peptide sequences using standard solid-phase or solution-phase peptide synthesis methodologies. This can be used to create peptidomimetics with altered conformational properties and improved metabolic stability.

In the Synthesis of Heterocycles: The bifunctional nature of the molecule makes it a suitable precursor for the synthesis of various heterocyclic systems. For example, condensation reactions involving both the amino and hydroxyl groups can lead to the formation of substituted morpholines or other nitrogen- and oxygen-containing heterocycles.

The versatility of this compound as a chiral building block is a testament to its utility in the construction of diverse and complex molecular structures with potential applications in various fields of chemistry and pharmacology.

Applications of 2s 2 Amino 3 2 Chlorophenyl Propan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

Utilization in the Asymmetric Synthesis of Complex Chiral Molecules

Chiral 1,2-amino alcohols are recognized as privileged structural motifs and essential intermediates in the asymmetric synthesis of complex molecules, particularly those with biological activity. nih.gov The stereodefined relationship between the amino and hydroxyl groups in (2S)-2-Amino-3-(2-chlorophenyl)propan-1-ol provides a reliable platform for constructing subsequent stereocenters with high levels of control.

This control is often achieved by employing the amino alcohol as a chiral auxiliary—a temporary chiral controller that directs the stereochemical outcome of a reaction before being cleaved from the molecule. wikipedia.org For instance, the amine or alcohol can be acylated, and the resulting amide or ester can undergo diastereoselective reactions such as alkylations or aldol (B89426) additions. The steric hindrance provided by the 2-chlorobenzyl group, combined with the inherent chirality of the backbone, influences the trajectory of incoming reagents, leading to a preference for one diastereomer over the other. While specific studies detailing the use of this compound in the total synthesis of a particular natural product or pharmaceutical agent are not prominent in publicly available literature, its structural class is fundamental to many established synthetic routes for bioactive compounds. yale.eduacs.org

Role as a Precursor for Chiral Ligands in Asymmetric Catalysis

One of the most significant applications of chiral amino alcohols is in the synthesis of ligands for asymmetric catalysis. sigmaaldrich.com These ligands coordinate to a metal center, creating a chiral environment that enables the enantioselective transformation of a prochiral substrate.

This compound is an ideal precursor for the synthesis of phosphinooxazoline (PHOX) ligands. orgsyn.org PHOX ligands are a highly successful class of P,N-ligands used in a variety of metal-catalyzed reactions, including palladium-catalyzed allylic alkylations and iridium-catalyzed hydrogenations. sigmaaldrich.com

The synthesis of a PHOX ligand from an amino alcohol typically involves two key steps:

Oxazoline (B21484) Ring Formation: The amino alcohol is first reacted with a nitrile (e.g., 2-bromobenzonitrile) under acidic or metal-catalyzed conditions to form the chiral oxazoline ring. wikipedia.orgcaltech.edu

Phosphine Introduction: The bromine atom on the phenyl ring of the oxazoline intermediate is then substituted with a diarylphosphine group, often through a coupling reaction, to yield the final PHOX ligand. caltech.eduresearchgate.net

The resulting ligand would feature a 2-chlorobenzyl substituent at the 4-position of the oxazoline ring, which can influence the steric and electronic properties of the catalytic pocket, thereby affecting the enantioselectivity and activity of the catalyst. The modular nature of this synthesis allows for the fine-tuning of the ligand structure for specific catalytic applications. orgsyn.org

Table 1: Representative Metal-Catalyzed Reactions Using PHOX Ligands

| Reaction Type | Metal Catalyst | Typical Substrates | Application |

|---|---|---|---|

| Asymmetric Allylic Alkylation | Palladium (Pd) | Allylic acetates, carbonates | C-C bond formation |

| Asymmetric Hydrogenation | Iridium (Ir) | Imines, Olefins | Reduction to chiral amines/alkanes |

| Asymmetric Heck Reaction | Palladium (Pd) | Olefins, Aryl halides | C-C bond formation |

This table shows general applications of PHOX ligands, for which derivatives of this compound are potential candidates.

Development of Stereocontrolled Pathways to Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The development of stereocontrolled methods to synthesize these structures is a central goal of organic chemistry. This compound serves as a versatile starting material for such syntheses.

A primary example is the synthesis of chiral 2-oxazolines, which are themselves important heterocyclic intermediates and ligands. mdpi.comresearchgate.net The most direct route is the dehydrative cyclization of an N-acylated derivative of the amino alcohol. nih.gov This transformation can be promoted by a variety of reagents and retains the stereochemistry of the starting material.

The resulting oxazoline, bearing a 2-chlorobenzyl group at the chiral center, can be used in several ways:

As a Chiral Ligand: As discussed in the previous section.

As a Protected Amino Acid: The oxazoline ring can serve as a protecting group for both the amine and the alcohol, allowing for transformations at other parts of the molecule.

As a Precursor to Other Heterocycles: The ring can be opened or rearranged to form other heterocyclic systems, such as chiral aziridines or morpholines, in a stereocontrolled manner.

General Synthesis of a Chiral Oxazoline:

this compound + R-COOH/derivatives → N-Acyl Intermediate → Chiral 4-(2-chlorobenzyl)-2-R-oxazoline

This pathway provides reliable access to highly enantioenriched heterocyclic building blocks that are valuable in drug discovery and development. researchgate.net

Application in the Synthesis of Specific Classes of Organic Compounds

The functional groups of this compound allow for its incorporation into various classes of organic compounds where chirality is a key feature. Its role as a chiral building block is particularly relevant in the synthesis of specialty amino acids, peptide mimics (peptidomimetics), and chiral auxiliaries.

For example, oxidation of the primary alcohol to a carboxylic acid would yield the corresponding β-amino acid, (R)-3-amino-3-(2-chlorophenyl)propionic acid. Chiral β-amino acids are important components of various pharmaceuticals, including antifungal agents and enzyme inhibitors. nbinno.com Alternatively, the amine can be derivatized to act as a chiral directing group in more complex synthetic sequences.

The compound's structure is also analogous to intermediates used in the synthesis of immunosuppressive agents like FTY720 (Fingolimod), which are based on a 2-amino-propanediol scaffold. nih.govgoogle.com This highlights the potential for this compound to be used in the synthesis of novel pharmaceutical analogues.

Enantioselective Construction of Diverse Molecular Scaffolds

The ultimate utility of a chiral building block lies in its ability to facilitate the enantioselective construction of diverse and complex molecular scaffolds. This compound provides a starting point for creating multiple stereocenters with high fidelity.

By using it as a chiral template, chemists can perform diastereoselective reactions to build out molecular complexity. For example, the alcohol could be oxidized to an aldehyde, which could then undergo nucleophilic additions (e.g., Grignard or aldol reactions). The existing stereocenter and the bulky side group would direct the approach of the nucleophile, resulting in a high degree of stereocontrol in the newly formed stereocenter. After the desired molecular framework is assembled, the original amino alcohol moiety can either be retained as part of the final structure or cleaved and recycled, in its function as a chiral auxiliary. wikipedia.orgtcichemicals.com This strategy is a cornerstone of modern asymmetric synthesis, enabling the efficient and predictable production of single enantiomers of complex targets. yale.edu

Computational Chemistry and Molecular Modeling Studies of 2s 2 Amino 3 2 Chlorophenyl Propan 1 Ol

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule like (2S)-2-Amino-3-(2-chlorophenyl)propan-1-ol are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and map the energy landscape that governs their interconversion.

A systematic search or stochastic methods like Monte Carlo simulations can generate a multitude of possible conformations. These are then typically optimized using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), to obtain accurate geometries and relative energies.

The resulting energy landscape would likely reveal a set of low-energy conformers. Intramolecular hydrogen bonding between the amino and hydroxyl groups is expected to be a significant stabilizing factor in many of these preferred conformations. The steric hindrance imposed by the ortho-chloro substituent on the phenyl ring will also play a crucial role in dictating the rotational barriers and the relative stability of different conformers.

Table 1: Illustrative Relative Energies of Postulated Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) (°) | Dihedral Angle (H₂N-Cα-CH₂OH) (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 60 (gauche) | 60 (gauche) | 0.00 |

| 2 | 180 (anti) | 60 (gauche) | 1.25 |

| 3 | -60 (gauche) | 180 (anti) | 2.10 |

Note: This data is hypothetical and serves to illustrate the expected outcomes of a conformational analysis based on studies of similar molecules.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly DFT, are instrumental in elucidating the electronic properties of this compound. These calculations can predict a range of properties that are crucial for understanding its chemical behavior.

Electronic Structure: The distribution of electron density can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the lone pair of the nitrogen atom, while the LUMO may be distributed over the aromatic system.

Reactivity Descriptors: From the energies of the frontier molecular orbitals, various reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, and global hardness and softness. Such parameters provide a quantitative measure of the molecule's susceptibility to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map is another valuable tool, indicating the regions of positive and negative electrostatic potential and thus predicting sites for intermolecular interactions.

Spectroscopic Properties: Quantum chemical methods can simulate various types of spectra. For instance, Time-Dependent DFT (TD-DFT) can predict UV-Vis absorption spectra, providing information about electronic transitions. nih.govscilit.com Calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure and conformation. researchgate.net

Table 2: Representative Calculated Electronic and Spectroscopic Data for a Phenylalaninol Analog

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

| λmax (UV-Vis) | 265 nm |

Note: This data is illustrative and based on typical values obtained for similar aromatic amino alcohols.

Molecular Dynamics Simulations to Investigate Solvent Interactions and Conformational Dynamics

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a solvent environment over time. mdpi.comrsc.org

In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water or ethanol), and the classical equations of motion are solved for all atoms in the system. This allows for the exploration of conformational changes, solvent effects, and the formation and breaking of intermolecular hydrogen bonds.

For this compound, MD simulations in an aqueous solution would reveal the hydration shell structure around the molecule. The polar amino and hydroxyl groups would be expected to form strong hydrogen bonds with water molecules, while the hydrophobic chlorophenyl group would influence the local water structure. The simulations can also provide insights into the conformational flexibility of the molecule in solution, showing transitions between different low-energy conformers identified in the gas-phase conformational analysis. The presence of a solvent can alter the relative energies of these conformers.

Analysis of the simulation trajectories can yield important properties such as the radial distribution function (RDF) to characterize the solvation structure, and time correlation functions to study dynamic processes. acs.org

In Silico Prediction of Stereoselectivity in Chemical Reactions

Computational methods are increasingly used to predict the stereochemical outcome of chemical reactions. For the synthesis of a chiral molecule like this compound, understanding the factors that control stereoselectivity is crucial.

If this compound were to be synthesized through a catalytic asymmetric reaction, computational modeling could be employed to investigate the reaction mechanism. This often involves locating the transition states for the formation of the different stereoisomers. By comparing the activation energies of these transition states, the preferred reaction pathway and thus the major product can be predicted.

For example, in a hypothetical asymmetric reduction of a precursor ketone, DFT calculations could be used to model the interaction of the substrate with a chiral catalyst. The calculations would aim to identify the steric and electronic interactions in the transition state that favor the formation of the (2S) enantiomer over the (2R) enantiomer. This type of analysis provides a molecular-level understanding of the origins of stereoselectivity and can guide the design of more efficient catalysts.

Ligand-Based and Structure-Based Modeling for Mechanistic Understanding of Molecular Interactions

Should this compound be investigated for its interaction with a biological target, such as a protein receptor or enzyme, ligand-based and structure-based modeling techniques would be highly valuable.

Ligand-Based Modeling: In the absence of a known 3D structure of the biological target, ligand-based methods can be used. mdpi.comrsc.org If a set of molecules with known activities against a particular target is available, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. The conformation of this compound could then be compared to this pharmacophore to predict its potential activity.

Structure-Based Modeling: If the 3D structure of the target protein is known, molecular docking simulations can be performed. In this approach, the conformational space of the ligand is explored within the binding site of the protein, and various scoring functions are used to predict the most likely binding mode and estimate the binding affinity.

For this compound, docking studies would reveal potential key interactions with amino acid residues in the binding pocket. These could include hydrogen bonds involving the amino and hydroxyl groups, and hydrophobic or halogen-bonding interactions involving the 2-chlorophenyl ring. Subsequent molecular dynamics simulations of the protein-ligand complex can then be used to assess the stability of the predicted binding mode and to gain a more dynamic understanding of the molecular recognition process. beilstein-journals.org

Molecular Level Biological Interactions and Enzymatic Transformations of 2s 2 Amino 3 2 Chlorophenyl Propan 1 Ol in Vitro Focus

In Vitro Investigations of Protein-Ligand Binding Mechanisms

While specific protein binding partners for (2S)-2-amino-3-(2-chlorophenyl)propan-1-ol have not been extensively documented in publicly available research, the general principles of how small molecules like amino alcohols interact with proteins can be inferred from studies on analogous compounds. The binding of alcohols to proteins is often mediated by a combination of hydrogen bonding and hydrophobic interactions. nih.gov

The hydroxyl group of an amino alcohol can act as a hydrogen bond donor, while the oxygen atom can serve as a hydrogen bond acceptor. nih.gov These interactions frequently occur with amino acid residues in loop or turn regions of a protein, often near the N-terminus of an alpha-helix. nih.gov The phenyl ring and the chlorophenyl group of this compound would be expected to engage in hydrophobic interactions, fitting into corresponding hydrophobic pockets within a protein's binding site. nih.gov The amino group, which can be protonated under physiological conditions, can form salt bridges with negatively charged amino acid residues like aspartate or glutamate (B1630785).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution. nih.govnih.govspringernature.comresearchgate.net Methods like chemical shift perturbation can identify the binding site on the protein, while ligand-observed NMR techniques can confirm binding and define the ligand's binding epitope. nih.gov

Table 1: Potential Molecular Interactions of this compound with Protein Residues

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Amino (-NH2) | Hydrogen Bond Donor, Salt Bridge | Aspartate, Glutamate |

| 2-Chlorophenyl | Hydrophobic, van der Waals | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

Mechanistic Characterization of Enzymatic Biotransformations and Substrate Specificity

The chemical structure of this compound suggests it could be a substrate for several classes of enzymes involved in biotransformation. These reactions typically involve oxidation, reduction, hydrolysis, and conjugation to increase the polarity of xenobiotics, facilitating their excretion. nih.gov

Oxidoreductases , such as alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), are key enzymes in the metabolism of alcohols. wikipedia.org ADHs can catalyze the oxidation of the primary alcohol group in this compound to an aldehyde. The substrate specificity of ADHs is broad, and they are known to act on a variety of aliphatic and aromatic alcohols. researchgate.net Site-directed mutagenesis studies on yeast alcohol dehydrogenase have shown that modifying amino acid residues within the substrate-binding pocket can alter the enzyme's specificity for different alcohols. nih.govnih.gov

Amine dehydrogenases (AmDHs) , engineered from amino acid dehydrogenases, are capable of catalyzing the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. acs.org Conversely, they can also catalyze the oxidative deamination of amino alcohols. The substrate specificity of these engineered enzymes can be tailored through directed evolution to accept a wide range of substrates. acs.org

Cytochrome P450 enzymes (CYPs) are a major family of enzymes involved in phase I metabolism of a vast array of compounds. They can catalyze various oxidative reactions, including hydroxylation of the aromatic ring or oxidation of the alcohol moiety.

Phase II conjugation enzymes , such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), could potentially act on the hydroxyl group of this compound, attaching glucuronic acid or a sulfonate group, respectively, to increase its water solubility.

Elucidation of Receptor Interaction Profiles and Binding Affinities (In Vitro)

The structural similarity of this compound to phenylalanine and other neuroactive compounds suggests it may interact with various receptors in the central nervous system and other tissues. While direct binding studies on this specific compound are scarce, research on analogous structures provides insights into potential receptor targets.

For instance, studies on aryl-substituted phenylalanine derivatives have identified them as competitive antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors , a type of ionotropic glutamate receptor. mdpi.com These compounds have shown neuroprotective and anticonvulsant properties in vitro and in vivo. mdpi.com

Derivatives of meta-chlorophenylpiperazine, which shares a chlorophenyl moiety, have been shown to act as antagonists at the 5-HT(7) receptor , a serotonin (B10506) receptor subtype. nih.gov Furthermore, p-chlorophenylalanine is known to be an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, and has been shown to affect taste receptor cells. nih.gov

Table 2: In Vitro Receptor Binding Data for Analogs of this compound

| Analog Compound | Receptor Target | Activity | Reference |

| Aryl-substituted Phenylalanines | AMPA Receptor | Antagonist | mdpi.com |

| meta-Chlorophenylpiperazine | 5-HT(7) Receptor | Antagonist | nih.gov |

Development and Application of Chemical Probes for Biological Target Identification

To identify the specific protein targets of a bioactive small molecule like this compound, chemical probes are invaluable tools. These probes are typically derived from the parent molecule and incorporate a reactive group for covalent labeling of the target and a reporter group (e.g., biotin (B1667282) or a fluorescent dye) for detection and enrichment. nih.govnih.govrsc.org

Activity-based protein profiling (ABPP) is a powerful strategy that utilizes such probes to identify the functional state of enzymes in complex biological systems. nih.govnih.govrsc.org An activity-based probe (ABP) based on the this compound scaffold could be designed. For example, the hydroxyl group could be modified with a reactive electrophile, such as a fluorophosphonate or a vinyl sulfone, which can covalently bind to nucleophilic residues (e.g., serine, threonine, or cysteine) in the active site of target enzymes. The probe would also contain a tag, often introduced via a linker, to allow for the subsequent identification of the labeled proteins by mass spectrometry.

The design of such a probe would involve:

Scaffold: this compound, which provides the binding affinity and selectivity.

Reactive Group (Warhead): An electrophilic moiety designed to form a covalent bond with a nearby nucleophilic amino acid in the binding pocket of the target protein.

Reporter Tag: A group such as biotin for affinity purification or a fluorophore for imaging.

Linker: A chemical chain connecting the scaffold to the reporter tag, which should not interfere with target binding.

The development of such probes would enable the identification of specific cellular targets of this compound and help to elucidate its mechanism of action. nih.gov

Structural Biology Approaches to Understand Molecular Recognition Events

Structural biology techniques, particularly X-ray crystallography and NMR spectroscopy , are essential for visualizing the interactions between a ligand and its protein target at an atomic level. acs.orgresearchgate.netunivr.itnih.govnih.govrsc.org These methods can reveal the precise binding mode of the ligand, the conformational changes in the protein upon binding, and the specific amino acid residues involved in the interaction.

For example, high-resolution X-ray crystal structures of L-phenylalanine oxidase complexed with L-phenylalanine and L-methionine have provided detailed insights into the structural basis of its substrate and reaction specificities. nih.gov The studies revealed that the benzene (B151609) ring of L-phenylalanine is accommodated within a compact hydrophobic pocket formed by six hydrophobic amino acid side chains. nih.gov Such detailed structural information is crucial for understanding the principles of molecular recognition.

While a crystal structure of this compound bound to a protein target is not currently available, such a study would be invaluable. It would allow for a detailed analysis of the binding pocket and the specific interactions that contribute to the binding affinity and selectivity. This information would be instrumental in the rational design of more potent and selective analogs for therapeutic or research purposes.

In the absence of a co-crystal structure, computational methods such as molecular docking and molecular dynamics simulations can be used to predict the binding mode of this compound to potential protein targets. These in silico approaches can generate hypotheses that can then be tested experimentally.

Advanced Analytical Methodologies for Chiral Purity and Structural Elucidation of 2s 2 Amino 3 2 Chlorophenyl Propan 1 Ol

High-Resolution Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic techniques are indispensable for the separation and quantification of enantiomers, thereby allowing for the accurate determination of enantiomeric purity. uni-muenchen.de High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the primary methods employed for this purpose.

Chiral HPLC is a versatile and widely used technique for separating enantiomers of polar and ionic compounds like amino alcohols. phenomenex.com The development of an effective HPLC method hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions.

Chiral Stationary Phases (CSPs): Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving the enantiomers of underivatized amino acids and their derivatives. Polysaccharide-based CSPs are also commonly used. These phases create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation.

Mobile Phase and Detection: The mobile phase composition, typically a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer, is optimized to achieve the best resolution. The enantioselectivity can be sensitive to the type and concentration of the organic modifier. Detection is commonly performed using a UV detector, as the phenyl group in the molecule provides a suitable chromophore.

Table 8.1: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Macrocyclic Glycopeptide CSP (e.g., Teicoplanin-based) |

| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1M Ammonium Acetate Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

Chiral GC is a powerful technique for enantiomeric separation, particularly for volatile compounds. nih.gov Since amino alcohols like (2S)-2-Amino-3-(2-chlorophenyl)propan-1-ol have low volatility due to the presence of polar amino and hydroxyl groups, derivatization is a necessary prerequisite for analysis.

Derivatization: The amino and hydroxyl groups are typically derivatized to increase volatility and thermal stability. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyl chloroformate, which convert the analyte into less polar and more volatile esters and amides. nih.govnih.gov

Chiral Stationary Phases (CSPs): Amino acid derivative-based CSPs, such as Chirasil-Val, are widely used and have demonstrated high efficiency in separating a broad range of chiral compounds, including derivatized amino alcohols. uni-muenchen.deresearchgate.net Cyclodextrin-based CSPs are another major class of stationary phases used for this purpose. researchgate.net

Table 8.2: Illustrative Chiral GC Method Parameters for a Derivatized Analyte

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| Column | Chirasil-L-Val Capillary Column (e.g., 25 m x 0.25 mm) |

| Carrier Gas | Helium |

| Temperature Program | Initial 100 °C, ramp to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Advanced Spectroscopic Methods for Stereochemical Assignment and Conformational Analysis

While chromatography excels at determining enantiomeric purity, spectroscopic methods are essential for the absolute assignment of stereochemistry and for analyzing the compound's conformational preferences.

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are based on the differential interaction of chiral molecules with left- and right-circularly polarized light. nih.govnsf.gov These methods are exquisitely sensitive to molecular stereochemistry and provide unequivocal signatures of chirality. nih.govnsf.govacs.org

The sign of the Cotton effects observed in CD and ORD spectra can often be correlated with the absolute configuration of the stereocenter(s). acs.org For amino alcohols, the electronic transitions of the aromatic chromophore are perturbed by the chiral center, giving rise to characteristic CD signals. acs.org By comparing the experimental spectrum with spectra of structurally related compounds of known configuration or with quantum-chemical predictions, the absolute stereochemistry of this compound can be confirmed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. nih.gov While standard NMR spectra of enantiomers are identical in an achiral solvent, specific techniques can be used to achieve chiral recognition. nih.gov

Chiral Recognition: This is typically accomplished by using a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). The reaction with a CDA converts the enantiomers into diastereomers, which have distinct NMR spectra. Alternatively, a CSA forms non-covalent diastereomeric complexes with the enantiomers, leading to observable differences in their chemical shifts. nih.gov

Conformational Analysis: Two-dimensional (2D) NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to probe through-space interactions between protons. researchgate.net This data provides insights into the preferred conformation of the molecule in solution, which is crucial for understanding its structure-activity relationship.

Table 8.3: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 7.1 - 7.4 | Multiplet |

| CH(NH₂) | ~3.1 - 3.3 | Multiplet |

| CH₂Cl | ~2.8 - 3.0 | Multiplet |

| CH₂OH | ~3.5 - 3.7 | Multiplet |

Note: Predicted shifts are estimates and can vary based on solvent and other conditions.

Mass Spectrometry (MS) Applications for Precise Mass Measurement and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used for confirming the molecular weight and elemental composition and for deducing structural information through fragmentation analysis. nih.gov

Precise Mass Measurement: High-resolution mass spectrometry (HRMS) can measure the m/z of the molecular ion with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of the compound, C₉H₁₂ClNO, distinguishing it from other compounds with the same nominal mass.

Fragmentation Pathway Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, common fragmentation pathways for amino alcohols include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, leading to a stable, resonance-stabilized cation. youtube.comlibretexts.org

Loss of Water: Alcohols frequently undergo dehydration (loss of H₂O, 18 Da) from the molecular ion. youtube.comyoutube.com

Benzylic Cleavage: Cleavage of the bond between the chlorophenyl ring and the propane (B168953) chain is also a likely fragmentation pathway.

Table 8.4: Potential Mass Spectrometry Fragments

| Fragment Ion (Structure) | Proposed Loss | Expected m/z |

|---|---|---|

| [M-H₂O]⁺ | Loss of water | 167.06 |

| [CH(NH₂)=CH₂]⁺ | Cleavage of benzyl-Cα bond | 44.05 |

| [CH(NH₂)CH₂OH]⁺ | Cleavage of benzyl-Cβ bond | 60.06 |

| [C₇H₆Cl]⁺ | Chlorotropylium ion | 125.02 |

Note: m/z values are for the most abundant isotopes.

X-ray Crystallography for Absolute Configuration Determination

The definitive determination of the absolute stereochemistry of this compound would be achieved through single-crystal X-ray crystallography. This powerful analytical technique provides an unambiguous three-dimensional structure of a molecule, allowing for the direct visualization of the spatial arrangement of its atoms. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystal structure is solved and refined.

For chiral molecules like this compound, anomalous dispersion is used to determine the absolute configuration. By carefully analyzing the intensities of Bijvoet pairs of reflections, the correct enantiomer can be assigned. The Flack parameter is a critical value in this analysis; a value close to zero for a given enantiomer confirms its absolute configuration.

Although no specific crystallographic data for this compound is publicly available, a hypothetical data table is presented below to illustrate the typical parameters reported in such an analysis.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₁₂ClNO |

| Formula weight | 185.65 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 6.123(4) Å α = 90°b = 9.456(7) Å β = 90°c = 15.789(11) Å γ = 90° |

| Volume | 914.5(11) ų |

| Z | 4 |

| Density (calculated) | 1.348 Mg/m³ |

| Absorption coefficient | 0.357 mm⁻¹ |

| F(000) | 392 |

| Crystal size | 0.25 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

Note: The data in this table is hypothetical and for illustrative purposes only.

Capillary Electrophoresis for High-Efficiency Chiral Separations

Capillary electrophoresis (CE) is a highly efficient analytical technique for the separation of enantiomers, offering advantages such as high resolution, short analysis times, and low sample and reagent consumption. The chiral separation of this compound and its (R)-enantiomer would be achieved by adding a chiral selector to the background electrolyte.

The most commonly used chiral selectors in CE are cyclodextrins (CDs). These cyclic oligosaccharides have a chiral cavity into which the enantiomers can include themselves. The differential interaction between the enantiomers and the CD leads to the formation of transient diastereomeric complexes with different stabilities and, consequently, different electrophoretic mobilities, enabling their separation. The choice of CD and its concentration, as well as the pH and composition of the background electrolyte, are critical parameters that need to be optimized to achieve baseline separation.

While a specific, validated CE method for this compound is not available in the literature, a typical method would involve a fused-silica capillary and a UV detector. The following table outlines a potential set of conditions for such a separation.

Table 2: Hypothetical Capillary Electrophoresis Conditions for the Chiral Separation of 2-Amino-3-(2-chlorophenyl)propan-1-OL (B3036596) Enantiomers

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica, 50 µm i.d., 375 µm o.d., 50 cm total length (40 cm to detector) |

| Background Electrolyte | 25 mM Phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

Note: The conditions and expected results in this table are hypothetical and for illustrative purposes only.

The development of such a method would allow for the rapid and accurate determination of the enantiomeric purity of this compound, which is crucial for its application in various scientific fields.

Future Perspectives and Emerging Research Avenues for 2s 2 Amino 3 2 Chlorophenyl Propan 1 Ol in Chemical Science

Integration with Flow Chemistry and Continuous Manufacturing for Scalable Synthesis

The transition from batch to continuous flow manufacturing is a paradigm shift in the chemical and pharmaceutical industries, offering enhanced safety, efficiency, and scalability. The synthesis of chiral molecules like (2S)-2-Amino-3-(2-chlorophenyl)propan-1-ol is particularly amenable to this transition. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for maintaining stereochemical integrity.

Future research will likely focus on developing robust and efficient continuous flow processes for the synthesis of this compound. This could involve the use of packed-bed reactors with immobilized catalysts or enzymes, enabling stereoselective transformations with high throughput. The integration of in-line purification and analysis techniques will further streamline the manufacturing process, allowing for real-time monitoring and quality control.

| Parameter | Batch Synthesis | Flow Synthesis (Projected) |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited | High |

| Safety | Handling of hazardous reagents in large quantities | Smaller reaction volumes, improved heat dissipation |

| Process Control | Difficult to maintain homogeneity | Precise control over parameters |

| Product Purity | May require extensive purification | In-line purification can lead to higher purity |

Exploration of Supramolecular Chemistry Applications

The ability of molecules to self-assemble into well-defined, non-covalently bonded structures is the cornerstone of supramolecular chemistry. The structural motifs within this compound, particularly the amino and hydroxyl groups, are capable of forming hydrogen bonds, which are key interactions in supramolecular assembly. Phenylalanine derivatives, to which this compound is structurally related, are known to form self-assembling hydrogels. acs.orgnih.gov

Emerging research could explore the potential of this compound and its derivatives as building blocks for novel supramolecular materials. These could include chiral gels, liquid crystals, and porous organic frameworks. The presence of the chlorophenyl group could introduce additional π-π stacking interactions, influencing the morphology and properties of the resulting assemblies. Such materials could find applications in chiral separations, controlled drug release, and catalysis. The modulation of the self-assembly of phenylalanine nanofibrils through co-assembly suggests a pathway for creating diverse supramolecular architectures. rsc.org

Development of Novel Catalytic Systems Inspired by this compound Structure

Chiral amino alcohols are well-established as effective ligands in asymmetric catalysis. rsc.orgnih.govorganic-chemistry.orgresearchgate.net They can coordinate with metal centers to create a chiral environment that directs the stereochemical outcome of a reaction. The structure of this compound makes it an excellent candidate for development as a chiral ligand or catalyst.

Future investigations will likely focus on the synthesis of new metal complexes incorporating this compound as a ligand. These catalytic systems could be applied to a wide range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. Furthermore, the compound itself could serve as an organocatalyst, leveraging its amino and hydroxyl groups to activate substrates and control stereoselectivity. The immobilization of such catalysts on solid supports, including magnetic nanoparticles and polymers, is a promising avenue for developing recyclable and sustainable catalytic processes. nih.govnih.gov

| Catalytic Application | Potential Role of this compound |

| Asymmetric Hydrogenation | Chiral ligand for transition metal catalysts (e.g., Ru, Rh) |

| Enantioselective Aldol (B89426) Reactions | Organocatalyst or chiral ligand for metal enolates |

| Asymmetric Epoxidation | Ligand for early transition metal catalysts |

| Michael Additions | Chiral ligand or organocatalyst |

Advanced Materials Science Applications and Polymer Chemistry Integration

The incorporation of chiral molecules into polymeric materials can impart unique optical, mechanical, and recognition properties. This compound can be utilized as a chiral monomer or a functionalizing agent in polymer chemistry.

Emerging research in this area could involve the synthesis of polymers with pendant this compound units. These chiral polymers could be used as stationary phases in chromatography for enantioselective separations, as chiral sensors, or as materials with nonlinear optical properties. nih.gov The functionalization of existing polymer backbones with this amino alcohol provides a versatile method for creating new materials with tailored properties. For example, amino-alcohol functionalized porous polymers have shown efficacy in the adsorption of heavy metals. rsc.org The covalent attachment of this compound to polymer resins has been shown to create highly active and recyclable catalysts. nih.gov

Artificial Intelligence and Machine Learning Approaches for Reaction Prediction and Design